Nodakenetin

Descripción general

Descripción

Synthesis Analysis

The synthesis of Nodakenetin and its metabolites involves complex biochemical pathways. Research has highlighted the biotransformation of Nodakenetin by rat liver microsomes, producing two major polar metabolites. These metabolites were identified as 3'(R)-hydroxy-nodakenetin-3'-ol and 3'(S)-hydroxy-nodakenetin-3'-ol, with their structures confirmed by NMR, MS, and optical rotation analysis (Zhang & Yang, 2009).

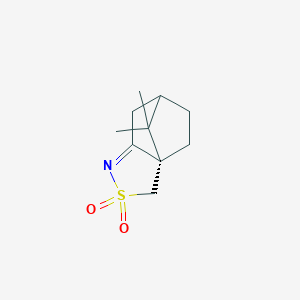

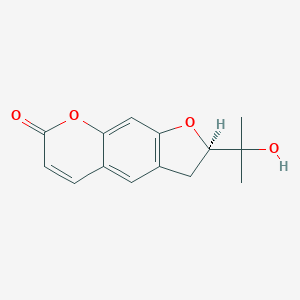

Molecular Structure Analysis

The molecular structure of Nodakenetin has been explored through various spectroscopic techniques. Near-infrared Fourier transform Raman and Fourier transform infrared spectra analyses provided detailed insights into its structure, highlighting the presence of specific functional groups such as ester and lactone carbonyl vibrations. Computational studies further supported these findings, offering thermodynamic parameters and confirming the molecule's structural features (Binoy et al., 2005).

Chemical Reactions and Properties

Nodakenetin's chemical reactions, particularly its biotransformation and interaction with human intestinal bacteria, have been documented. When nodakenin was incubated with human intestinal bacteria, nodakenetin emerged as a main biotransformed product. A simple and selective high-performance liquid chromatographic method was developed for the simultaneous quantification of nodakenin and nodakenetin, highlighting their chemical stability and reactivity (Zhang & Yang, 2009).

Physical Properties Analysis

While specific studies directly detailing the physical properties of Nodakenetin were not identified, research into related compounds and analytical methodologies provides insights into the physical characterization of similar molecules. Techniques such as high-performance liquid chromatography (HPLC) and spectroscopy play critical roles in understanding these properties.

Chemical Properties Analysis

The chemical properties of Nodakenetin, including its bioactivity and interactions at the molecular level, have been a subject of interest. Studies focusing on its anti-inflammatory and anticancer potential reveal significant insights. For example, Nodakenetin has shown to inhibit the proliferation of leukemia cells through mechanisms involving cell cycle arrest and induction of apoptosis. It also demonstrates the ability to inhibit cell migration and invasion, pointing towards its potent biological activities (Lei et al., 2019).

Aplicaciones Científicas De Investigación

Specific Scientific Field

The specific scientific field for this application is Virology .

Comprehensive and Detailed Summary of the Application

Nodakenetin has been studied for its potential use in inhibiting viral neuraminidase (NA) activity . Neuraminidase is an important enzyme found on the surface of influenza viruses that enables the virus to be released from the host cell. Inhibitors of this enzyme prevent the virus from spreading to other cells in the body .

Detailed Description of the Methods of Application or Experimental Procedures

The study involved the fermentation of Gongjin-dan (a traditional Korean medicine) by Lactic Acid Bacteria. The major component of the fermented Gongjin-dan (FGD) was isolated and identified as nodakenetin, which is the aglycone of nodakenin . The nodakenetin content in FGD was approximately 10-fold higher than that in unfermented Gongjin-dan (GD). The viral NA-inhibitory activity of GD, FGD, nodakenin, and nodakenetin was then examined .

Thorough Summary of the Results or Outcomes Obtained

At a concentration of 500 μg/ml, FGD inhibited viral NA activity by 92% compared to the DMSO-treated control, while GD barely inhibited viral NA activity. In addition, 250 μg/ml of nodakenetin inhibited viral NA activity by 68% compared to the control, while nodakenin inhibited viral NA activity by only 4% at the same concentration as nodakenetin . These results suggest that FGD has a more remarkable viral NA-inhibitory activity than GD because the content of the anti-viral component nodakenetin was higher in FGD due to the hydrolysis of nodakenin by KCTC 3104 .

Safety And Hazards

Direcciones Futuras

Propiedades

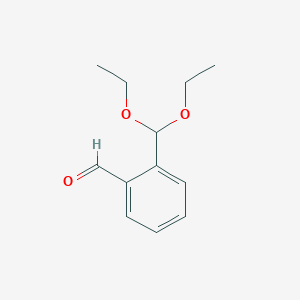

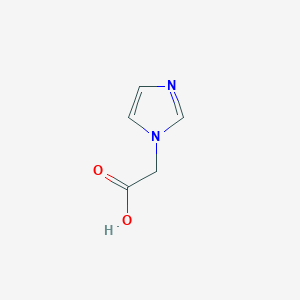

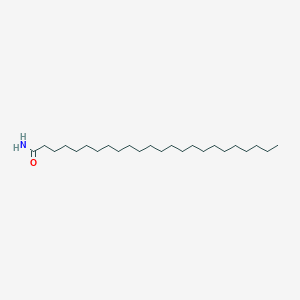

IUPAC Name |

(2R)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYSBEAFFPBAQU-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964239 | |

| Record name | 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nodakenetin | |

CAS RN |

495-32-9 | |

| Record name | Nodakenetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Marmesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NODAKENETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKL4EW8LPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Propan-2-yl)phenyl]propanenitrile](/img/structure/B21259.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)